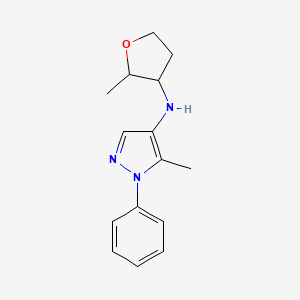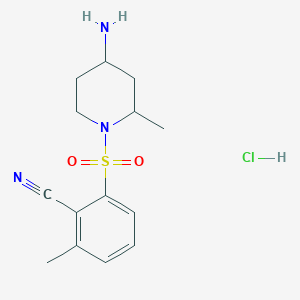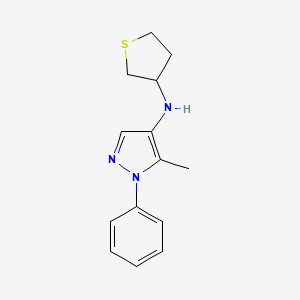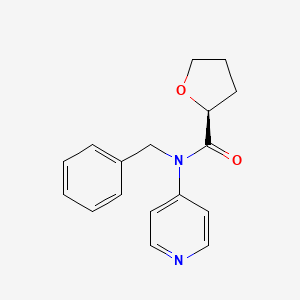![molecular formula C17H22N4O2S B7643009 2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7643009.png)
2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as MPTA, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of thiadiazole derivatives and has shown promising results in various studies.
作用機序
The exact mechanism of action of 2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it has been suggested that it may act by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It may also act by inhibiting the activity of certain enzymes and receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It has also been shown to decrease the levels of certain enzymes and receptors in the brain, such as MAO-A and 5-HT2A receptors.
実験室実験の利点と制限
One advantage of using 2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its ability to modulate the levels of neurotransmitters in the brain. This makes it a useful tool for studying the role of neurotransmitters in various physiological and pathological conditions. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for studying 2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide. One potential direction is to further investigate its potential use in treating neurological and psychiatric disorders such as Parkinson's disease, Alzheimer's disease, depression, and anxiety. Another potential direction is to study its mechanism of action in more detail to gain a better understanding of how it modulates neurotransmitter levels in the brain. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of 2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of morpholine, 1-phenylpropan-1-one, and thiosemicarbazide followed by acetylation. The compound is then purified through recrystallization to obtain a white crystalline solid.
科学的研究の応用
2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential use in various scientific research applications. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties in animal models. Additionally, this compound has been studied for its potential use in treating Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-14(13-6-4-3-5-7-13)16-19-20-17(24-16)18-15(22)12-21-8-10-23-11-9-21/h3-7,14H,2,8-12H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRXDAPNZYOMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B7642926.png)
![1-[4-(4,5-Dimethylthiophen-2-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7642931.png)

![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642950.png)


![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7642982.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)
![N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7642995.png)

![N-[1-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643004.png)
![N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643008.png)
![4,4-Dimethyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]pentan-1-ol](/img/structure/B7643016.png)
